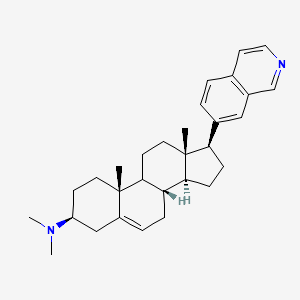![molecular formula C7H7N5O2 B1193023 8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one](/img/structure/B1193023.png)
8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
K-TMZ is a DNA alkylating agent. It increases the concentration of O6-methylated deoxyguanosine in U87 glioblastoma multiforme (GBM) cells in a concentration-dependent manner. K-TMZ reduces cell viability of GBM cell lines lacking or expressing O6-methylguanine DNA methyltransferase (MGMT).
Applications De Recherche Scientifique
Positron Emission Tomography (PET) Studies
8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one, also known as temozolomide, has been utilized in PET studies. Radiosyntheses involving carbon-11 labeling have been developed for this purpose, allowing for in-depth exploration of its mode of action in the human body (Brown et al., 2002).
Synthesis and Chemistry
Research on the synthesis and chemistry of temozolomide, a broad-spectrum antitumor agent, has been extensive. The synthesis involves interactions with alkyl and aryl isocyanates, revealing its potential as a prodrug modification of other compounds (Stevens et al., 1984).
Antitumor Activity and DNA Methylation
Studies have shown that temozolomide induces erythroid characteristics in human leukemia cells, suggesting its potential influence on DNA methylation and gene expression (Tisdale, 1986).
Effect on Differentiation of Leukemia Cells
Temozolomide has been observed to induce differentiation in K562 leukemia cells. This suggests its impact on cellular processes, although the mechanism behind this is not entirely due to gene hypomethylation (Zucchetti et al., 1989).
Activity in Central Nervous System Tumor Xenografts
The compound has shown marked activity against various central nervous system cancers, including tumors resistant to other treatments. This highlights its broad spectrum of activity in cancer treatment (Friedman et al., 1995).
Antitumor Activity in Mice
Studies have demonstrated significant antitumor activity of temozolomide in mice, particularly against various forms of leukemia and sarcoma. This shows its effectiveness in preclinical models (Stevens et al., 1987).
Pharmacokinetics and Toxicity Correlation
Research has also explored the pharmacokinetics of temozolomide, including its toxicity in relation to the expression of DNA repair proteins. This provides crucial information for its application in cancer therapy (Baer et al., 1993).
In Vitro Activity Against Human Tumors
In vitro studies have shown temozolomide's effectiveness against a variety of human tumors, including traditionally chemotherapy-resistant types. This underscores its potential as a versatile chemotherapeutic agent (Raymond et al., 1997).
Propriétés
Nom du produit |
8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one |
|---|---|
Formule moléculaire |
C7H7N5O2 |
Poids moléculaire |
193.17 |
Nom IUPAC |
8-acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one |
InChI |
InChI=1S/C7H7N5O2/c1-4(13)5-6-9-10-11(2)7(14)12(6)3-8-5/h3H,1-2H3 |
Clé InChI |
QXYCTGXCOQXVRU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2N=NN(C(=O)N2C=N1)C |
Apparence |
A solution in methyl acetate |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
K-TMZ |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate](/img/structure/B1192950.png)

![2-[[[2-[2-(Dimethylamino)ethyl-Ethyl-Amino]-2-Oxidanylidene-Ethyl]amino]methyl]pyridine-4-Carboxamide](/img/structure/B1192959.png)
